Cas no 92855-64-6 (6-(Benzyloxy)-1H-indole-3-carbaldehyde)

6-(Benzyloxy)-1H-indole-3-carbaldehyde structure
92855-64-6 structure
Nome del prodotto:6-(Benzyloxy)-1H-indole-3-carbaldehyde
Numero CAS:92855-64-6
MF:C16H13NO2
MW:251.279924154282
MDL:MFCD00056931
CID:61585
PubChem ID:22014791

6-(Benzyloxy)-1H-indole-3-carbaldehyde Proprietà chimiche e fisiche

Nomi e identificatori

    • 6-Benzyloxyindole-3-carbaldehyde
    • 6-BENZYLOXYINDOLE-3-CARBOXALDEHYDE
    • 6-phenylmethoxy-1H-indole-3-carbaldehyde
    • Indole-3-carboxaldehyde,6-(benzyloxy)- (7CI)
    • 3-Formyl-6-benzyloxy-1H-indole
    • 6-Benzyloxy-1H-indole-3-carboxaldehyde
    • 6-(benzyloxy)-1H-indole-3-carbaldehyde
    • 6-Benzyloxyindole-3-aldehyde
    • PubChem7697
    • UUKFCVCTRWNXBI-UHFFFAOYSA-N
    • SBB067557
    • BBL028070
    • STK931234
    • 6-benzyloxy-1H-indole-3-carbaldehyde
    • 6-(phenylmethoxy)indole-3-carbaldehyde
    • NCGC003420
    • 6-(Phenylmethoxy)-1H-indole-3-carboxaldehyde (ACI)
    • Indole-3-carboxaldehyde, 6-(benzyloxy)- (7CI)
    • A844369
    • 6-phenylmethoxy-1H-indole-3-carboxaldehyde
    • SY042797
    • EN300-178087
    • CS-W022445
    • AB01333957-02
    • SCHEMBL1418239
    • 92855-64-6
    • AKOS005259126
    • Z1741974676
    • MFCD00056931
    • DTXSID50621502
    • 6-benzyloxyindole-3-carboxaldehyde, AldrichCPR
    • ALBB-035503
    • B-1890
    • AC-18167
    • PS-7464
    • DB-001713
    • NCGC00342024-01
    • 1H-Indole-3-carboxaldehyde, 6-(phenylmethoxy)-
    • 6-(Benzyloxy)-1H-indole-3-carbaldehyde
    • MDL: MFCD00056931
    • Inchi: 1S/C16H13NO2/c18-10-13-9-17-16-8-14(6-7-15(13)16)19-11-12-4-2-1-3-5-12/h1-10,17H,11H2
    • Chiave InChI: UUKFCVCTRWNXBI-UHFFFAOYSA-N
    • Sorrisi: O=CC1C2C(=CC(=CC=2)OCC2C=CC=CC=2)NC=1

Proprietà calcolate

  • Massa esatta: 251.09500
  • Massa monoisotopica: 251.095
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 2
  • Conta atomi pesanti: 19
  • Conta legami ruotabili: 4
  • Complessità: 301
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 3.1
  • Carica superficiale: 0
  • Conta Tautomer: 3
  • Superficie polare topologica: 42.1

Proprietà sperimentali

  • Densità: 1.267
  • Punto di ebollizione: 474.2℃ at 760 mmHg
  • Punto di infiammabilità: 240.6°C
  • Indice di rifrazione: 1.698
  • PSA: 42.09000
  • LogP: 3.55940

6-(Benzyloxy)-1H-indole-3-carbaldehyde Informazioni sulla sicurezza

  • Dichiarazione di pericolo: Irritant
  • Codice categoria di pericolo: 43
  • Istruzioni di sicurezza: 36/37
  • Identificazione dei materiali pericolosi: Xi

6-(Benzyloxy)-1H-indole-3-carbaldehyde Dati doganali

  • CODICE SA:2933990090
  • Dati doganali:

    Codice doganale cinese:

    2933990090

    Panoramica:

    293399090. altri composti eterociclici contenenti solo eteroatomi azotati. IVA: 17,0%. Tasso di rimborso delle tasse: 13,0%. Condizioni normative: niente. Tariffa MFN:6,5%. Tariffa generale:20,0%

    Elementi di dichiarazione:

    Nome del prodotto, contenuto del componente, uso per, Si prega di indicare l'aspetto di Urotropina, 6- caprolattam si prega di indicare l'aspetto, Data di firma

    Riassunto:

    293399090. composti eterociclici con etero-atomo(i) di azoto. IVA:17,0%. Aliquota di sconto fiscale:13,0%. Tariffa MFN:6,5%. Tariffa generale:20,0%

6-(Benzyloxy)-1H-indole-3-carbaldehyde Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
Enamine
EN300-178087-0.1g
6-(benzyloxy)-1H-indole-3-carbaldehyde
92855-64-6 95%
0.1g
$19.0 2023-09-20
Enamine
EN300-178087-0.5g
6-(benzyloxy)-1H-indole-3-carbaldehyde
92855-64-6 95%
0.5g
$21.0 2023-09-20
Enamine
EN300-178087-1.0g
6-(benzyloxy)-1H-indole-3-carbaldehyde
92855-64-6 95%
1.0g
$26.0 2023-07-10
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1069181-100mg
6-Benzyloxyindole-3-carbaldehyde
92855-64-6 98%
100mg
¥62.00 2024-04-25
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
B53620-1g
6-Benzyloxyindole-3-carbaldehyde
92855-64-6 97%
1g
¥225.0 2022-10-09
abcr
AB235577-10 g
6-Benzyloxyindole-3-carboxaldehyde, 97%; .
92855-64-6 97%
10 g
€420.10 2023-07-20
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1069181-5g
6-Benzyloxyindole-3-carbaldehyde
92855-64-6 98%
5g
¥1060.00 2024-04-25
abcr
AB235577-5g
6-Benzyloxyindole-3-carboxaldehyde, 97%; .
92855-64-6 97%
5g
€143.00 2025-02-19
Fluorochem
076615-5g
6-Benzyloxyindole-3-carbaldehyde
92855-64-6 95%
5g
£117.00 2022-03-01
eNovation Chemicals LLC
D554819-25g
6-Benzyloxyindole-3-carbaldehyde
92855-64-6 97%
25g
$2120 2024-05-24

6-(Benzyloxy)-1H-indole-3-carbaldehyde Metodo di produzione

Synthetic Routes 1

Condizioni di reazione
Riferimento
Substituted naphthalene and indole compounds exhibiting selective leukotriene B4 antagonist activity
, United States, , ,

Synthetic Routes 2

Condizioni di reazione
1.1 Reagents: Phosphorus oxychloride ;  10 - 20 °C
1.2 Solvents: Dimethylformamide ;  20 - 30 °C; 45 min, 35 °C; 35 °C → rt
1.3 Reagents: Sodium hydroxide Solvents: Water ;  pH 13, cooled; 1 min, heated
Riferimento
Carbamate Derivatives of Indolines as Cholinesterase Inhibitors and Antioxidants for the Treatment of Alzheimer's Disease
Yanovsky, Inessa; Finkin-Groner, Efrat; Zaikin, Andrey; Lerman, Lena; Shalom, Hila; et al, Journal of Medicinal Chemistry, 2012, 55(23), 10700-10715

Synthetic Routes 3

Condizioni di reazione
1.1 Reagents: Sodium hydroxide ,  Phosphorus oxychloride Solvents: Dimethylformamide
Riferimento
Synthesis of indolyl-3-acetonitrile derivatives and their inhibitory effects on nitric oxide and PGE2 productions in LPS-induced RAW 264.7 cells
Kwon, Tae Hoon; Yoon, Ik Hwan; Shin, Ji-Sun; Lee, Young Hun; Kwon, Bong Jin; et al, Bioorganic & Medicinal Chemistry Letters, 2013, 23(9), 2571-2574

Synthetic Routes 4

Condizioni di reazione
1.1 Reagents: Phosphorus oxychloride Solvents: Dimethylformamide ;  30 min, rt
1.2 Reagents: Water ;  cooled
1.3 Reagents: Sodium hydroxide Solvents: Water
Riferimento
Preparation of pyridazino[4,5-b]indole derivatives with protein kinase inhibiting activity for treating angiogenic disorders and neurodegenerative diseases
, World Intellectual Property Organization, , ,

Synthetic Routes 5

Condizioni di reazione
1.1 Reagents: Phosphorus oxychloride
Riferimento
The Vilsmeier reaction of fully conjugated carbocycles and heterocycles
Jones, Gurnos; Stanforth, Stephen P., Organic Reactions (Hoboken, 1997, 49,

Synthetic Routes 6

Condizioni di reazione
1.1 Reagents: Phosphorus oxychloride Solvents: Dimethylformamide ;  0 °C → 45 °C; 2 h, 45 °C
Riferimento
Synthesis of thioether-containing peptides toward antibody-toxin conjugates treating cancers
, World Intellectual Property Organization, , ,

Synthetic Routes 7

Condizioni di reazione
1.1 Reagents: Phosphorus oxychloride Solvents: Dimethylformamide ;  1 h, < 5 °C
1.2 1 h, < 5 °C; 5 °C → rt; 1 h, rt
1.3 Reagents: Sodium hydroxide Solvents: Water ;  20 - 30 °C; 30 °C → 70 °C; 10 - 15 min, 70 °C
Riferimento
Enantioselective synthesis of pyrroloindole compounds
, United States, , ,

Synthetic Routes 8

Condizioni di reazione
Riferimento
Preparation of N-(2-Arylethyl)benzylamines as antagonists of the 5-HT6 receptor
, World Intellectual Property Organization, , ,

Synthetic Routes 9

Condizioni di reazione
1.1 Reagents: Phosphorus oxychloride Solvents: Dimethylformamide ;  1 h, < 5 °C
1.2 1 h, < 5 °C; < 5 °C → rt; 1 h, rt
1.3 Reagents: Sodium hydroxide Solvents: Water ;  pH 14, 20 - 30 °C; 30 °C → 70 °C; 10 - 15 min, 70 °C; 70 °C → 90 °C; 15 min, 90 °C
Riferimento
An Enantioselective Total Synthesis of (+)-Duocarmycin SA
Schmidt, Michael A. ; Simmons, Eric M. ; Wei, Carolyn S.; Park, Hyunsoo; Eastgate, Martin D., Journal of Organic Chemistry, 2018, 83(7), 3928-3940

Synthetic Routes 10

Condizioni di reazione
Riferimento
Preparation of benzyloxyindole derivatives as PPARγ agonists
, China, , ,

Synthetic Routes 11

Condizioni di reazione
1.1 Reagents: Phosphorus oxychloride ;  0 °C; 0 °C → 45 °C; 2 h, 45 °C
1.2 Reagents: Water ;  0 °C
Riferimento
Iodine-mediated tryptathionine formation facilitates the synthesis of amanitins
Yao, Guiyang ; Knittel, Caroline H.; Kosol, Simone; Wenz, Marius T.; Keller, Bettina G.; et al, Journal of the American Chemical Society, 2021, 143(35), 14322-14331

Synthetic Routes 12

Condizioni di reazione
1.1 Reagents: Phosphorus oxychloride ;  10 - 20 °C; 45 min, 35 °C; 35 °C → rt
1.2 Reagents: Sodium hydroxide Solvents: Water ;  1 min, pH 13, reflux
Riferimento
Indole derivatives as cholinesterase inhibitors and their preparation, pharmaceutical compositions and use in the treatment of diseases
, World Intellectual Property Organization, , ,

Synthetic Routes 13

Condizioni di reazione
1.1 Reagents: Phosphorus oxychloride ;  30 min, 0 °C; 2 h, 40 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ;  40 °C; 1 h, 90 °C
Riferimento
Halogen-Bonding-Promoted C-H Malonylation of Indoles under Visible-Light Irradiation
Gao, Xuebo; Chang, Rong; Rao, Junxin; Hao, Danyang; Zhang, Zhuxia ; et al, Journal of Organic Chemistry, 2022, 87(12), 8198-8202

Synthetic Routes 14

Condizioni di reazione
1.1 Reagents: Phosphorus oxychloride ;  45 min, rt; 0 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ;  30 min; 3 h, reflux
Riferimento
Preparation of (S)-6-hydroxytryptophan and its derivatives, preferably (S)-6-acetyloxy-N-tert-butoxycarbonyl-tryptophan, via enantioselective hydrogenation using a chiral rhodium catalyst as building blocks for the synthesis of amanitin derivatives or amatoxin drug conjugates
, World Intellectual Property Organization, , ,

Synthetic Routes 15

Condizioni di reazione
1.1 Reagents: Phosphorus oxychloride Solvents: 1,2-Dichloroethane ;  25 - 30 °C; 24 h, 30 °C → 88 °C; 88 °C → rt
Riferimento
Process for preparation of 3-cyanoindole derivatives
, China, , ,

Synthetic Routes 16

Condizioni di reazione
Riferimento
Preparation of pyridazino[4,5-b]indole derivatives with protein kinase inhibiting activity for treating angiogenic disorders and neurodegenerative diseases
, United States, , ,

6-(Benzyloxy)-1H-indole-3-carbaldehyde Raw materials

6-(Benzyloxy)-1H-indole-3-carbaldehyde Preparation Products

Fornitori consigliati
Amadis Chemical Company Limited
(CAS:92855-64-6)6-(Benzyloxy)-1H-indole-3-carbaldehyde
A10956
Purezza:99%/99%
Quantità:25g/100g
Prezzo ($):218.0/870.0